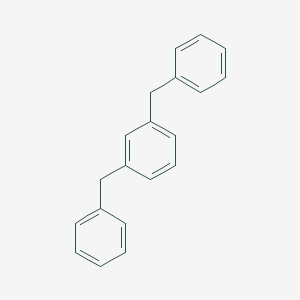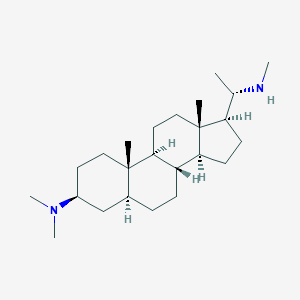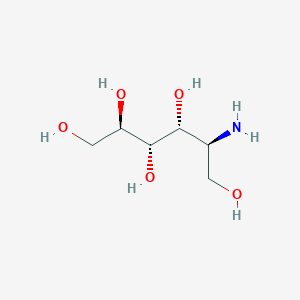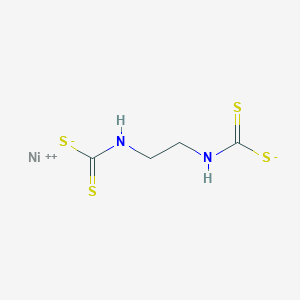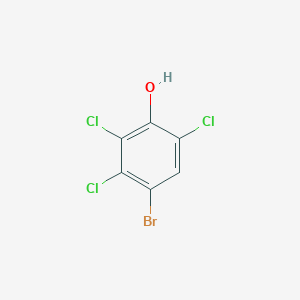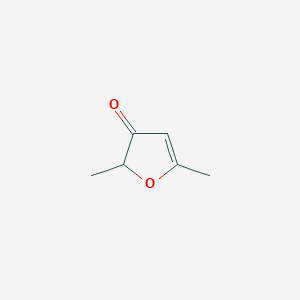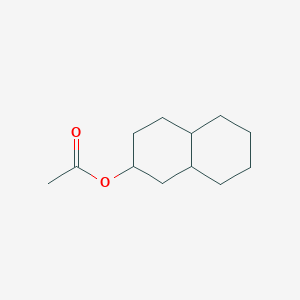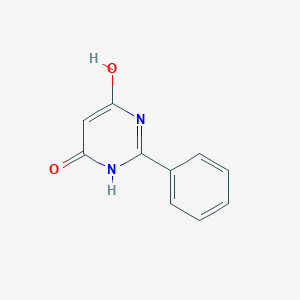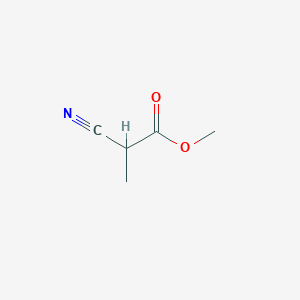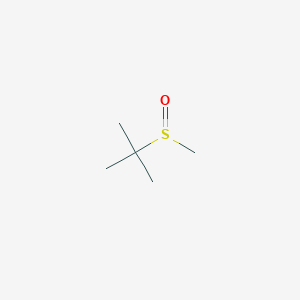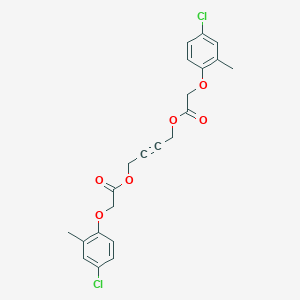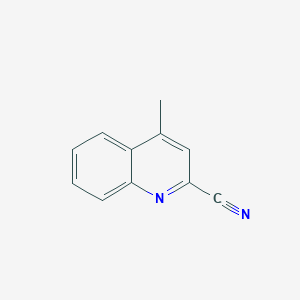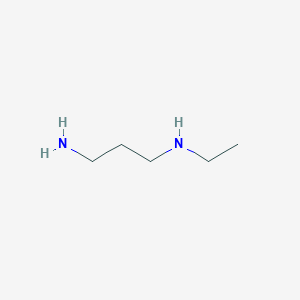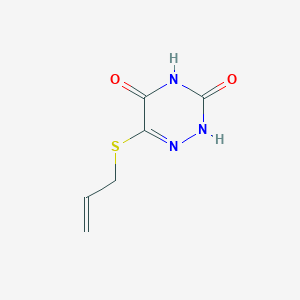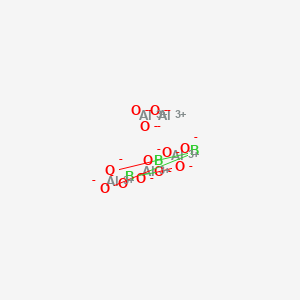
Pentaaluminum;oxygen(2-);triborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaaluminum;oxygen(2-);triborate, also known as Al5O2(BO3) or AB5O11, is a compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a member of the borate family, which is known for its diverse range of applications in various fields such as medicine, electronics, and materials science. In
Wissenschaftliche Forschungsanwendungen
Pentaaluminum;oxygen(2-);triborate(BO3) has been studied extensively for its potential applications in various fields such as catalysis, optoelectronics, and biomedicine. In catalysis, this compound has shown promising results as a catalyst for various chemical reactions such as oxidation and hydrogenation. In optoelectronics, Pentaaluminum;oxygen(2-);triborate(BO3) has been used as a substrate for the growth of thin films of other materials such as gallium nitride and zinc oxide. In biomedicine, this compound has shown potential as a drug delivery system due to its biocompatibility and ability to release drugs in a controlled manner.
Wirkmechanismus
The mechanism of action of Pentaaluminum;oxygen(2-);triborate(BO3) is not fully understood, but it is believed to be related to its unique crystal structure. This compound has a layered structure composed of alternating layers of aluminum oxide and borate, which creates a large surface area and numerous active sites for catalytic reactions. The presence of oxygen vacancies in the crystal structure also contributes to its catalytic activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Pentaaluminum;oxygen(2-);triborate(BO3) are still being studied, but preliminary research suggests that this compound has low toxicity and is well-tolerated by living organisms. In vitro studies have shown that Pentaaluminum;oxygen(2-);triborate(BO3) can inhibit the growth of cancer cells and bacteria, suggesting potential applications in cancer therapy and antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Pentaaluminum;oxygen(2-);triborate(BO3) in lab experiments include its high stability, low toxicity, and unique properties such as catalytic activity and drug delivery capabilities. However, the synthesis of this compound is complex and requires specialized equipment and expertise. The purity of the product can also be difficult to achieve, which can affect the reproducibility of results.
Zukünftige Richtungen
There are numerous future directions for the study of Pentaaluminum;oxygen(2-);triborate(BO3), including:
1. Further optimization of the synthesis method to improve the purity and yield of the product.
2. Investigation of the mechanism of action of Pentaaluminum;oxygen(2-);triborate(BO3) to better understand its catalytic and drug delivery capabilities.
3. Exploration of the potential applications of Pentaaluminum;oxygen(2-);triborate(BO3) in other fields such as energy storage and environmental remediation.
4. Development of new methods for the functionalization of Pentaaluminum;oxygen(2-);triborate(BO3) to enhance its properties and expand its applications.
5. Investigation of the toxicity and biocompatibility of Pentaaluminum;oxygen(2-);triborate(BO3) in vivo to assess its potential as a drug delivery system.
In conclusion, Pentaaluminum;oxygen(2-);triborate(BO3) is a compound with unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential applications. The synthesis method and purity of the product are important factors that need to be optimized to ensure reproducibility of results.
Synthesemethoden
The synthesis of Pentaaluminum;oxygen(2-);triborate(BO3) is a complex process that involves the reaction between aluminum oxide, boric acid, and a reducing agent such as carbon. The reaction is carried out at high temperatures and pressures, and the resulting product is a white crystalline powder. The purity of the product can be improved by using high-purity starting materials and optimizing the reaction conditions.
Eigenschaften
CAS-Nummer |
12005-61-7 |
|---|---|
Produktname |
Pentaaluminum;oxygen(2-);triborate |
Molekularformel |
Al5B3O12 |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
pentaaluminum;oxygen(2-);triborate |
InChI |
InChI=1S/5Al.3BO3.3O/c;;;;;3*2-1(3)4;;;/q5*+3;3*-3;3*-2 |
InChI-Schlüssel |
IEQOEKWKMSXFMV-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |
Kanonische SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



